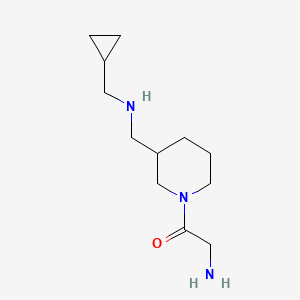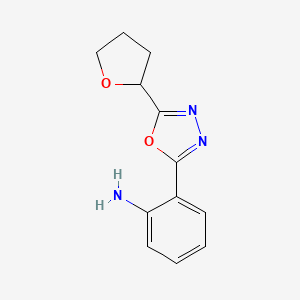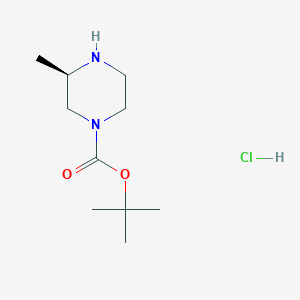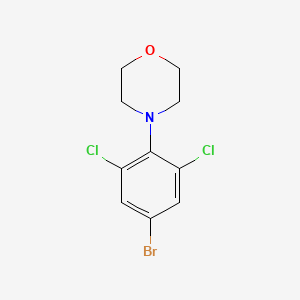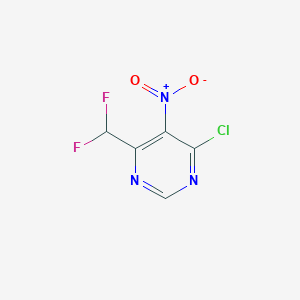
4-Chloro-6-(difluoromethyl)-5-nitropyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-6-(difluoromethyl)-5-nitropyrimidine is a heterocyclic compound that contains a pyrimidine ring substituted with chloro, difluoromethyl, and nitro groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-(difluoromethyl)-5-nitropyrimidine typically involves the introduction of the chloro, difluoromethyl, and nitro groups onto a pyrimidine ring. One common method involves the nitration of a suitable pyrimidine precursor followed by chlorination and difluoromethylation. The reaction conditions often include the use of strong acids for nitration, such as nitric acid, and chlorinating agents like thionyl chloride or phosphorus oxychloride. Difluoromethylation can be achieved using reagents like difluoromethyl iodide in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods is also critical to ensure the scalability and cost-effectiveness of the process.
Types of Reactions:
Substitution Reactions: The chloro group in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Oxidation Reactions: The difluoromethyl group can be oxidized under specific conditions to form difluoromethyl ketones or carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Amino Derivatives: From the reduction of the nitro group.
Substituted Pyrimidines: From nucleophilic substitution reactions.
Oxidized Products: Such as difluoromethyl ketones or carboxylic acids.
Wissenschaftliche Forschungsanwendungen
4-Chloro-6-(difluoromethyl)-5-nitropyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Agrochemicals: The compound is used in the development of pesticides and herbicides due to its ability to interact with biological targets in pests and weeds.
Material Science: It is explored for its potential use in the synthesis of novel materials with unique properties, such as fluorinated polymers.
Wirkmechanismus
The mechanism of action of 4-Chloro-6-(difluoromethyl)-5-nitropyrimidine depends on its application:
In Medicinal Chemistry: The compound may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. For example, it could inhibit a kinase enzyme by binding to its active site, preventing the phosphorylation of target proteins.
In Agrochemicals: It may disrupt essential biological processes in pests or weeds, such as interfering with their nervous system or metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
4-Chloro-6-(trifluoromethyl)-5-nitropyrimidine: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
4-Chloro-6-(difluoromethyl)-5-(trifluoromethyl)pyridinylmethanol: Contains both difluoromethyl and trifluoromethyl groups on a pyridine ring.
Uniqueness: 4-Chloro-6-(difluoromethyl)-5-nitropyrimidine is unique due to the presence of both chloro and difluoromethyl groups on the pyrimidine ring, which can significantly influence its chemical reactivity and biological activity. The difluoromethyl group, in particular, can enhance the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design and agrochemical development.
Eigenschaften
Molekularformel |
C5H2ClF2N3O2 |
|---|---|
Molekulargewicht |
209.54 g/mol |
IUPAC-Name |
4-chloro-6-(difluoromethyl)-5-nitropyrimidine |
InChI |
InChI=1S/C5H2ClF2N3O2/c6-4-3(11(12)13)2(5(7)8)9-1-10-4/h1,5H |
InChI-Schlüssel |
DLDMZUGRMZMTDS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC(=C(C(=N1)Cl)[N+](=O)[O-])C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


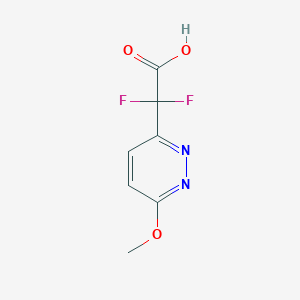
![4-(4-Methoxyphenyl)-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile](/img/structure/B11795675.png)
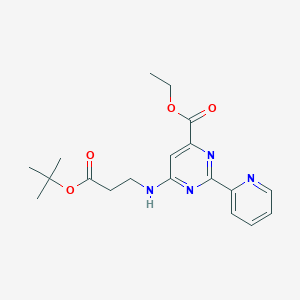
![methyl 2-(2-chlorophenyl)-2-(4,5-dihydrothieno[2,3-c]pyridin-6(7H)-yl)acetate hydrobromide](/img/structure/B11795682.png)

